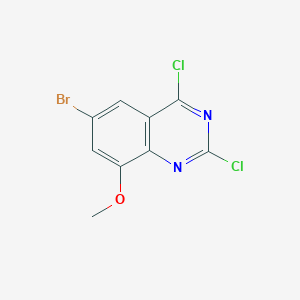

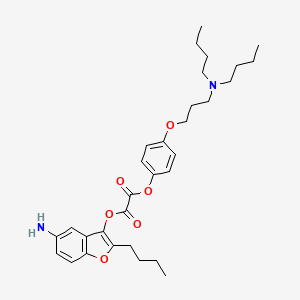

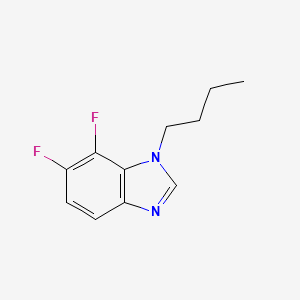

![molecular formula C5H7ClF3N3O B1445649 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1423033-45-7](/img/structure/B1445649.png)

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Overview

Description

“Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Neuroprotective Potential

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has been studied for its neuroprotective properties, particularly in models related to Huntington's disease. A study investigated the neuroprotective effects of a compound, identified as M826, which is closely related to the chemical structure . M826, a reversible caspase-3 inhibitor, showed significant neuroprotection in a rat model of malonate-induced striatal injury, suggesting potential applications in neurodegenerative conditions (Toulmond et al., 2004).

Antihyperglycemic Activity

Compounds with a similar core structure, specifically those incorporating the 1,2,4-oxadiazol ring, have demonstrated potent antihyperglycemic effects in diabetic models. A study detailed the synthesis and structure-activity relationship of a series of compounds leading to the identification of an effective antihyperglycemic agent. This agent showed a significant reduction in plasma glucose levels in obese diabetic mice, indicating potential therapeutic applications for diabetes management (Kees et al., 1996).

Pulmonary Vasodilator Effects

Research into compounds with the 1,2,4-oxadiazol moiety has also uncovered potential applications in treating pulmonary hypertension. A novel Rho kinase inhibitor, characterized in one study, demonstrated significant vasodilatory effects on the pulmonary vascular bed in rats. This suggests that similar compounds could be explored for therapeutic use in pulmonary vascular diseases (Dhaliwal et al., 2009).

Gastrointestinal Regulation

Another study focused on the role of 5-HT1B/D receptors in canine gastric accommodation, using compounds structurally akin to the chemical . The research highlighted the significant role of 5-HT1B receptors in modulating gastric accommodation, offering insights into potential applications for dyspeptic symptoms management (De Ponti et al., 2003).

Pharmacokinetics and Metabolism

The metabolic fate of related compounds has been extensively studied, providing valuable insights into their pharmacokinetic profiles and potential toxicological considerations. One investigation detailed the quantitative metabolic fate and urinary excretion of a compound, identifying various metabolites and suggesting pathways of biotransformation that could inform the development of therapeutics with better safety profiles (Scarfe et al., 1999).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s worth noting that trifluoromethyl group-containing compounds have been found to interact with various targets, leading to a range of pharmacological effects .

Biochemical Pathways

Trifluoromethyl group-containing compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum pharmaceutical activity .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit a range of biological activities .

Biochemical Analysis

Biochemical Properties

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it interacts with cytochrome P450 enzymes, leading to altered metabolic pathways and reduced enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, by modulating their phosphorylation states . This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . It also binds to intracellular proteins, affecting its localization and accumulation within specific organelles.

properties

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGWQKNILQJHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

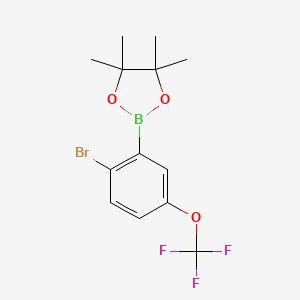

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)